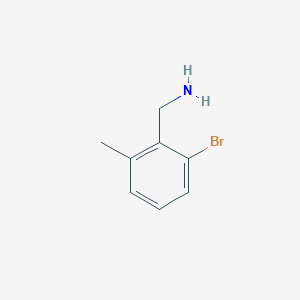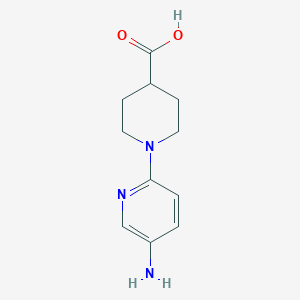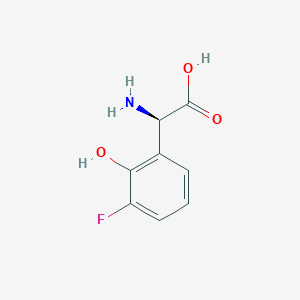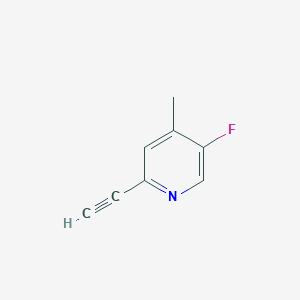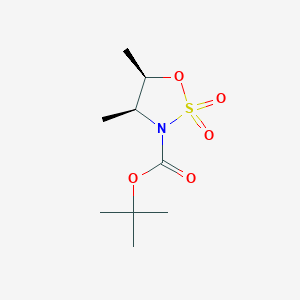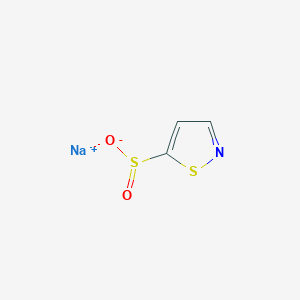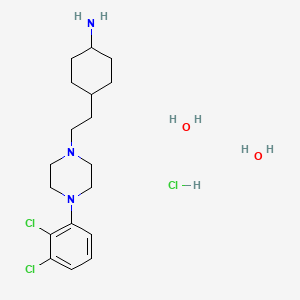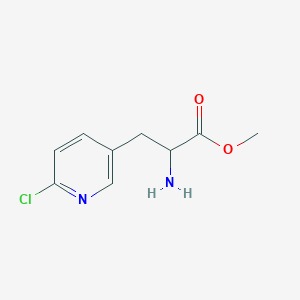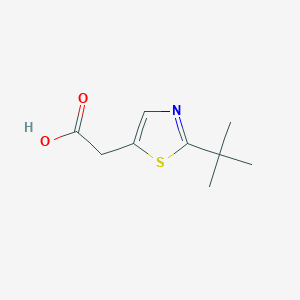
N-(4-(Hydrazinecarbonyl)phenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(Hydrazinecarbonyl)phenyl)ethanesulfonamide is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound features a hydrazinecarbonyl group attached to a phenyl ring, which is further connected to an ethanesulfonamide moiety. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Hydrazinecarbonyl)phenyl)ethanesulfonamide typically involves the reaction of hydrazine hydrate with a suitable precursor. One common method involves the reaction of ethyl 4-(substitutedbenzamido)benzoate with hydrazine hydrate in ethanol under reflux conditions. The reaction mixture is heated on a water bath for several hours, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(Hydrazinecarbonyl)phenyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydrazinecarbonyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
N-(4-(Hydrazinecarbonyl)phenyl)ethanesulfonamide has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(Hydrazinecarbonyl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets. For instance, it has been studied for its ability to inhibit carbonic anhydrase enzymes, which play a crucial role in various physiological processes . The compound binds to the active site of the enzyme, thereby inhibiting its activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(Hydrazinecarbonyl)phenyl)-4-substitutedbenzamide
- N-(4-(2-(5-bromo-2-hydroxybenzylidene)hydrazinecarbonyl)phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- N-(4-(2-(2,4-dichlorobenzylidene)hydrazinecarbonyl)phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide
Uniqueness
N-(4-(Hydrazinecarbonyl)phenyl)ethanesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ability to inhibit specific enzymes and its versatility in chemical synthesis make it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H13N3O3S |
|---|---|
Molecular Weight |
243.29 g/mol |
IUPAC Name |
N-[4-(hydrazinecarbonyl)phenyl]ethanesulfonamide |
InChI |
InChI=1S/C9H13N3O3S/c1-2-16(14,15)12-8-5-3-7(4-6-8)9(13)11-10/h3-6,12H,2,10H2,1H3,(H,11,13) |
InChI Key |
VPKHHFZDCATOJX-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


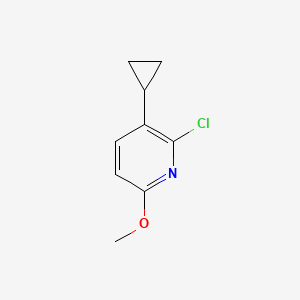
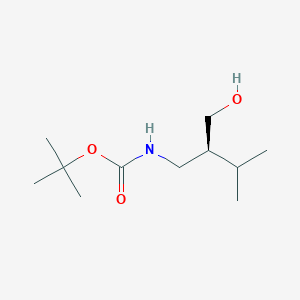
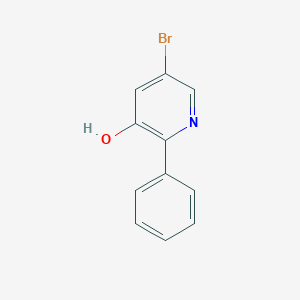
![N1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine](/img/structure/B12966134.png)
